(CAAC-Cy)Rh(COD)Cl

Description

Properties

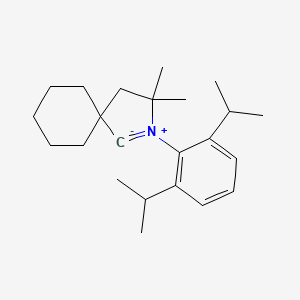

Molecular Formula |

C23H35N |

|---|---|

Molecular Weight |

325.5 g/mol |

InChI |

InChI=1S/C23H35N/c1-17(2)19-11-10-12-20(18(3)4)21(19)24-16-23(15-22(24,5)6)13-8-7-9-14-23/h10-12,17-18H,7-9,13-15H2,1-6H3 |

InChI Key |

JMRDSOGPCPPHML-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)[N+]2=[C-]C3(CCCCC3)CC2(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Structural Characterization of Caac Cy Rh Cod Cl

Precursor Chemistry for (CAAC-Cy)Rh(COD)Cl Synthesis

The synthesis of this compound is a well-defined process that relies on the careful selection and reaction of specific precursor molecules. The primary route involves the reaction of a rhodium-diene complex with the free cyclic (alkyl)(amino)carbene (CAAC) ligand.

The most common and effective starting material for the synthesis of this compound is chloro(1,5-cyclooctadiene)rhodium(I) dimer, denoted as [Rh(COD)Cl]₂. osti.govnih.gov This air-stable, dimeric complex serves as a convenient source of the Rh(I) metal center and the 1,5-cyclooctadiene (B75094) (COD) ligand. In the synthetic procedure, the chlorine bridges of the dimer are cleaved by the incoming CAAC ligand to form the monomeric target complex. The reaction of [Rh(COD)Cl]₂ with various N-heterocyclic carbenes (NHCs) and related ligands is a standard and widely practiced method for generating a diverse library of (NHC)Rh(COD)Cl complexes. researchgate.net The use of excess CAAC ligand relative to the rhodium dimer is a key strategy to ensure the complete consumption of the [Rh(COD)Cl]₂ precursor, which simplifies the subsequent purification of the desired product. osti.gov

Cyclic (alkyl)(amino)carbenes (CAACs) are a class of N-heterocyclic carbenes that are distinguished by having one nitrogen atom and one quaternary carbon atom adjacent to the carbene center. illinois.edu This structural feature makes them exceptionally strong σ-donors, even more so than traditional NHCs and phosphines, while also imparting unique steric properties. nih.govillinois.edu

In the synthesis of this compound, the free CAAC ligand is typically generated in situ or used directly. The specific ligand precursor for this complex is 2-(2,6-diisopropylphenyl)-3,3-dimethyl-2-azaspiro[4.5]dec-1-en-2-ium. A strong base, such as potassium hexamethyldisilazide (KHMDS), is often employed to deprotonate the CAAC-precursor salt, generating the free carbene which then reacts with [Rh(COD)Cl]₂. osti.gov The reaction is typically carried out in an inert solvent like a tetrahydrofuran (B95107) (THF)/toluene mixture. osti.gov The resulting this compound complex can be purified by recrystallization from a suitable solvent such as hexanes, yielding the pure product. osti.gov

| Component | Function | Typical Molar Ratio |

| [Rh(COD)Cl]₂ | Rh(I) and COD source | 1 equivalent (based on dimer) |

| CAAC-Cy Ligand | Strong σ-donating ligand | >2 equivalents |

| KHMDS | Base for carbene generation | >2 equivalents |

| THF/Toluene | Anhydrous solvent | N/A |

Utilization of [Rh(COD)Cl]₂ as a Core Precursor

Advanced Spectroscopic and Crystallographic Techniques for Structural Confirmation

The definitive confirmation of the structure and purity of this compound relies on a combination of powerful analytical methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray diffraction.

NMR spectroscopy is an indispensable tool for the characterization of this compound in solution. ¹H NMR spectroscopy is routinely used to confirm the identity of the complex after synthesis and purification. osti.gov The spectra provide characteristic signals for the protons on the CAAC ligand, including the 2,6-diisopropylphenyl group and the cyclohexyl (Cy) spiro-ring, as well as the protons of the coordinated COD ligand. Comparison of the resulting spectrum to that of an authentic sample confirms the successful synthesis. osti.gov

¹³C NMR spectroscopy provides further structural confirmation. In related rhodium-CAAC carbonyl complexes, the carbene carbon signal exhibits a large coupling constant to the rhodium nucleus (¹JRh,C), which is indicative of the direct bond between the metal and the carbene. nih.gov This technique is also used to analyze the products of reactions where this compound is used as a catalyst, for instance, in determining the diastereomeric ratio of hydrogenation products. researchgate.net

| Technique | Information Obtained | Reference Application |

| ¹H NMR | Confirmation of complex identity, purity assessment | Comparison to authentic sample after synthesis osti.gov |

| ¹³C NMR | Structural confirmation, observation of Rh-C coupling | Analysis of related Rh-CAAC carbonyl complexes nih.gov |

| 2D NMR (COSY, HSQC, etc.) | Detailed assignment of proton and carbon signals | General structural elucidation |

Single-crystal X-ray diffraction provides the most definitive structural information for organometallic complexes in the solid state. While the specific crystal structure of this compound is not detailed in the surveyed literature, the structures of several closely related rhodium-CAAC complexes have been unambiguously determined using this technique. nih.gov

For example, the X-ray structure of a formally 14-electron [RhCl(CO)(CAAC)] complex revealed a monomeric species, showcasing the ability of the bulky and electron-rich CAAC ligand to stabilize low-coordinate metal centers. nih.gov Similarly, the structures of other (NHC)Rh(COD)Cl complexes have been verified by X-ray diffraction, confirming the expected square-planar geometry around the Rh(I) center with the NHC and chloride ligands in a trans arrangement to the COD double bonds. researchgate.net This body of work on related compounds provides a strong basis for the expected solid-state structure of this compound, illustrating the power of X-ray diffraction in confirming coordination geometry, bond lengths, and bond angles.

Electronic and Steric Influence of the Caac Cy Ligand in Rhodium Coordination

Comparative Analysis of CAAC-Cy with N-Heterocyclic Carbene (NHC) Ligands

The defining characteristics of CAAC-Cy are best understood through a comparative lens with the well-established NHC ligands. While both are singlet carbenes, the substitution of one nitrogen atom in the heterocyclic ring of an NHC with a tetrahedral, sp³-hybridized carbon atom in a CAAC imparts significantly different properties. wikipedia.orgwiley-vch.de

CAACs, including CAAC-Cy, are recognized as being more potent σ-donors and superior π-acceptors compared to classical NHCs. acs.orgwikipedia.orgosti.gov This dual enhancement stems from their unique electronic structure. The replacement of a π-donating amino group with a σ-donating alkyl group results in a higher-lying Highest Occupied Molecular Orbital (HOMO), making CAACs stronger σ-donors. rsc.orgnih.gov Concurrently, the reduced π-donation from only one nitrogen atom leads to a lower-lying Lowest Unoccupied Molecular Orbital (LUMO), thereby increasing their π-accepting character. wikipedia.orgrsc.org

DFT calculations have substantiated these experimental observations, showing that the HOMO-LUMO gap in CAACs is smaller than in NHCs. rsc.org For instance, the singlet-triplet gap (ΔE_ST) is significantly smaller for a parent CAAC (46 kcal mol⁻¹) compared to a saturated NHC (68 kcal mol⁻¹), indicating a more nucleophilic (σ-donating) and electrophilic (π-accepting) nature. nih.gov This enhanced electronic flexibility allows CAACs to form very strong bonds with metal centers and stabilize low-valent metal complexes. wikipedia.orgnih.gov

The superior π-accepting ability of CAACs compared to NHCs can be experimentally demonstrated using spectroscopic techniques. For example, the ³¹P NMR chemical shifts of L-PPh adducts are significantly downfield for CAACs (56.2–68.9 ppm) versus classical NHCs (-61.2 to -10.2 ppm), indicating stronger π-backbonding from the phosphinidene (B88843) to the CAAC. wikipedia.org

| Ligand Type | HOMO Energy | LUMO Energy | Key Electronic Feature | Reference |

| CAAC | Higher | Lower | Stronger σ-donor & π-acceptor | wikipedia.orgrsc.org |

| NHC | Lower | Higher | Stronger σ-donor, weaker π-acceptor | wikipedia.orgrsc.org |

The steric environment created by the CAAC-Cy ligand is substantially different from that of typical NHCs. The presence of a quaternary carbon atom alpha to the carbene center, in this case, part of a spirocyclic cyclohexyl group, introduces significant steric hindrance. acs.orgnih.govacs.org This bulk is a key feature that differentiates CAACs from other ligand classes. acs.org

In the (CAAC-Cy)Rh(COD)Cl complex, the bulky 2,6-diisopropylphenyl group on the nitrogen atom and the cyclohexyl group at the quaternary carbon dictate the coordination geometry around the rhodium center. vulcanchem.com This steric encumbrance can influence the bond lengths and angles within the complex. For example, in related rhodium-NHC complexes, a greater trans influence of the carbene donor is observed, leading to longer Rh-C(COD) bond distances trans to the carbene. acs.org The significant steric profile of CAACs can lead to the isolation of low-coordinate metal complexes that are otherwise inaccessible with other ligands. nih.govnih.gov

Furthermore, the rigidity of the CAAC backbone, compared to the more flexible frameworks of some NHCs, can impose more defined coordination geometries. nih.gov This conformational rigidity can be advantageous in catalysis, where precise control over the metal's coordination sphere is crucial for selectivity. rsc.org

Enhanced σ-Donating and π-Accepting Capabilities of CAACs

Modulation of the Rhodium Center's Electronic Environment by CAAC-Cy

The potent electronic properties of the CAAC-Cy ligand directly modulate the electron density at the rhodium center, which has profound implications for its reactivity and catalytic behavior.

| Ligand | TEP (ν_CO in cm⁻¹) in [RhCl(CO)₂(L)] | Interpretation | Reference |

| CAAC | Lower ν_CO | Stronger net electron donor | osti.govnih.gov |

| NHC | Higher ν_CO | Weaker net electron donor | osti.govnih.gov |

Electrochemical methods, such as cyclic voltammetry, provide a direct means to probe the electronic environment of the rhodium center in this compound and related complexes. The redox potential of the Rh(I)/Rh(0) or other relevant redox couples is sensitive to the electron density at the metal, which is, in turn, influenced by the electronic properties of the ancillary ligands.

While specific electrochemical data for this compound is not extensively detailed in the provided context, studies on related [Rh(NHC)(acac)(CO)] complexes have shown that the half-wave potentials (E₁/₂) of the Rh(I)/Rh(II) redox event correlate linearly with the electron-donating properties of the NHC ligand. rsc.org More strongly donating ligands lead to more easily oxidized (less positive E₁/₂) rhodium centers. It is expected that the strong donor character of the CAAC-Cy ligand would similarly influence the redox potential of the rhodium center in its complexes. The π-acceptor properties of ligands can also play a crucial role in stabilizing low-valent rhodium species generated electrochemically, which can be important for catalytic cycles involving redox steps. mdpi.com

Catalytic Applications of Caac Cy Rh Cod Cl in Organic Synthesis

Hydrogenation Chemistry

(CAAC-Cy)Rh(COD)Cl has proven to be a versatile and highly effective catalyst for the hydrogenation of a wide array of arenes under mild conditions. medchemexpress.comvulcanchem.com Its applications span the reduction of various functionalized aromatic rings, offering a direct route to saturated carbo- and heterocyclic structures.

Chemoselective and Stereoselective Aromatic Ring Hydrogenation

A key feature of the this compound catalytic system is its ability to perform chemoselective and stereoselective hydrogenations. This allows for the reduction of the aromatic ring while leaving other functional groups intact, and controls the spatial arrangement of the newly introduced hydrogen atoms, typically resulting in cis-configured products. vulcanchem.com

The this compound catalyst exhibits remarkable selectivity in the hydrogenation of aromatic ketones and phenols. It selectively reduces the aryl group, leaving the carbonyl and hydroxyl functionalities untouched. vulcanchem.com This is a significant advantage as these functional groups are often susceptible to reduction under standard hydrogenation conditions. For instance, aromatic ketones are efficiently converted to their corresponding cyclohexyl ketones. vulcanchem.com Similarly, phenols are hydrogenated to cyclohexanones with high selectivity. vulcanchem.comresearchgate.net This catalytic system provides a direct pathway to valuable cyclohexanone (B45756) and cyclohexanol (B46403) derivatives. researchgate.net

Table 1: Hydrogenation of Aromatic Ketones and Phenols

| Substrate | Product | Catalyst System | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Acetophenone | Cyclohexylacetophenone | This compound | H₂ (pressure not specified), RT | >90% selectivity | vulcanchem.com |

Note: "RT" denotes room temperature. Specific reaction times and pressures were not consistently provided in the source materials.

A significant application of the this compound catalyst is in the hydrogenation of silylated and borylated arenes. acs.orgresearchgate.net This method provides direct access to silylated and borylated saturated carbocycles and heterocycles, which are versatile building blocks in organic synthesis, particularly in cross-coupling reactions. vulcanchem.comresearchgate.net The catalyst demonstrates excellent functional group tolerance, preserving the silyl (B83357) and boryl moieties during the reduction of the aromatic ring. vulcanchem.comacs.org The hydrogenation proceeds with high cis-selectivity, a feature attributed to the steric constraints imposed by the catalyst. vulcanchem.com This approach is strategically important as it allows for the synthesis of these valuable saturated compounds from readily available silylated and borylated arenes. researchgate.net

Table 2: Hydrogenation of Silylated and Borylated Arenes

| Substrate Type | Product Type | Catalyst System | Key Features | Reference |

|---|---|---|---|---|

| Silylated Arenes | Silylated Saturated Carbo- and Heterocycles | This compound | High functional group tolerance, cis-selectivity | vulcanchem.comresearchgate.net |

The this compound catalyst has been successfully employed for the hydrogenation of fluoroarenes, providing a direct route to all-cis-multifluorinated cycloalkanes. scientificlabs.co.uksigmaaldrich.com These fluorinated cyclohexane (B81311) derivatives are of significant interest in materials science. The reaction proceeds with high stereoselectivity, yielding the all-cis isomer. scientificlabs.co.uk This method is notable for its ability to hydrogenate highly fluorinated aromatic rings while maintaining the fluorine substituents. acs.org The catalyst system has also been applied to the dearomatization-hydrogenation of fluorinated pyridines, expanding its utility in accessing fluorinated piperidines. acs.orgacs.org

Table 3: Hydrogenation of Fluoroarenes

| Substrate Type | Product Type | Catalyst System | Key Features | Reference |

|---|---|---|---|---|

| Fluoroarenes | All-cis-(multi)fluorinated cycloalkanes | This compound | High cis-selectivity, access to valuable fluorinated motifs | acs.orgscientificlabs.co.uk |

The catalytic prowess of this compound extends to the diastereoselective hydrogenation of benzo-fused N-heterocycles. researchgate.netresearchgate.net This methodology provides access to a diverse array of saturated N-heterocyclic building blocks with a predictable all-cis configuration at the ring fusion. researchgate.netresearchgate.netacs.org The reaction exhibits high functional group tolerance, accommodating substituents such as esters, halogens, ethers, and even boronate esters. researchgate.netacs.org This method has been successfully applied to various heterocyclic systems, including indolin-2-ones (2-oxindoles) and 3,4-dihydroquinol-2-ones, yielding the corresponding saturated derivatives in good to excellent yields and high diastereoselectivities. acs.orgacs.org The robustness of this protocol makes it a valuable tool for generating three-dimensional molecular scaffolds from planar aromatic precursors. researchgate.netacs.org

Table 4: Hydrogenation of Benzo-Fused N-Heterocycles

| Substrate Class | Product Class | Catalyst | Yield Range (%) | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|---|

| Indolin-2-ones | Hexahydroindolin-2(3H)-ones | This compound | 70–99 | 83:17 to >99:1 | acs.org |

| 3,4-Dihydroquinol-2-ones | Octahydro-2(1H)-quinolinones | This compound | 87–96 | 64:36 to >99:1 | acs.org |

The this compound catalytic system is effective for the arene hydrogenation of substrates containing ether, amide, and ester functionalities at room temperature and low hydrogen pressure. osti.govresearchgate.netresearchgate.net Mechanistic studies indicate that the reaction proceeds via the formation of rhodium nanoparticles. osti.govresearchgate.net The site-selectivity of the hydrogenation is primarily governed by steric factors rather than electronic effects. vulcanchem.comosti.govresearchgate.net This allows for the preferential hydrogenation of less sterically hindered aromatic rings in molecules containing multiple aryl groups. vulcanchem.com The reaction conditions are mild, and the catalyst shows good functional group tolerance, making it a valuable method for the synthesis of complex saturated molecules. osti.gov

Table 5: Hydrogenation of Aromatic Ethers, Amides, and Esters

| Substrate Class | Key Findings | Catalyst System | Conditions | Reference |

|---|---|---|---|---|

| Aromatic Ethers | Steric control over site-selectivity | This compound | Room temperature, low H₂ pressure | vulcanchem.comosti.govresearchgate.net |

| Aromatic Amides | Formation of Rh nanoparticles as active species | This compound | Room temperature, low H₂ pressure | osti.govresearchgate.netresearchgate.net |

Hydrogenation of Benzo-Fused N-Heterocycles

Cis-Diastereoselective Hydrogenation of Multisubsituted Aromatic Compounds

A significant application of this compound is in the cis-diastereoselective hydrogenation of multisubstituted aromatic compounds. This reaction is of great importance as it allows for the synthesis of saturated cyclic molecules with a specific and predictable three-dimensional arrangement of substituents. The catalyst has demonstrated high efficiency in the hydrogenation of a variety of arenes, including those containing fluoro-, silyl-, and boryl- moieties, to furnish all-cis-multifluorinated cycloalkanes. osti.gov This transformation is crucial for accessing complex molecular architectures prevalent in pharmaceuticals and other functional materials.

Research has shown that this compound can effectively catalyze the hydrogenation of the benzene (B151609) ring in indolin-2-ones (2-oxindoles) and 3,4-dihydroquinol-2-ones to their corresponding saturated cyclohexane rings. vulcanchem.comacs.org These reactions proceed with high stereoselectivity, yielding the all-cis diastereoisomer as the major product. vulcanchem.comacs.org The process exhibits excellent functional group tolerance, a key feature for its application in the synthesis of complex molecules. vulcanchem.com

A study on the hydrogenation of benzo-fused N-heterocycles using this catalyst reported the synthesis of 48 different saturated heterocycles in yields ranging from 72% to 98%, with moderate to high diastereoselectivities favoring the all-cis configuration. This highlights the broad substrate scope and reliability of the catalyst in producing structurally diverse saturated building blocks.

The diastereoselective hydrogenation of substituted 2-oxindoles and 3,4-dihydroquinolones has been systematically investigated, demonstrating the catalyst's ability to control the formation of multiple stereocenters in a single step. The major diastereoisomer consistently exhibits an all-cis arrangement of the newly introduced hydrogen atoms. vulcanchem.comacs.org

Below are data tables summarizing the research findings for the cis-diastereoselective hydrogenation of various multisubstituted aromatic compounds catalyzed by this compound.

Table 1: Diastereoselective Hydrogenation of Substituted 2-Oxindoles

| Substrate (2-Oxindole Derivative) | Product (Hexahydroindolin-2(3H)-one Derivative) | Yield (%) | Diastereomeric Ratio (dr) (cis:trans) |

| 3-methyloxindole | 3-methylhexahydroindolin-2(3H)-one | 92 | >99:1 |

| 3,3-dimethyloxindole | 3,3-dimethylhexahydroindolin-2(3H)-one | 95 | >99:1 |

| 5-methoxyoxindole | 5-methoxyhexahydroindolin-2(3H)-one | 85 | 91:9 |

| 5-fluorooxindole | 5-fluorohexahydroindolin-2(3H)-one | 88 | 93:7 |

Data compiled from studies on the diastereoselective hydrogenation of 2-oxindoles. vulcanchem.comacs.org

Table 2: Diastereoselective Hydrogenation of Substituted 3,4-Dihydroquinolones

| Substrate (3,4-Dihydroquinolone Derivative) | Product (Octahydro-2(1H)-quinolinone Derivative) | Yield (%) | Diastereomeric Ratio (dr) (cis:trans) |

| 6-methyl-3,4-dihydroquinolone | 6-methyloctahydro-2(1H)-quinolinone | 91 | 89:11 |

| 7-methoxy-3,4-dihydroquinolone | 7-methoxyoctahydro-2(1H)-quinolinone | 87 | 90:10 |

| 8-fluoro-3,4-dihydroquinolone | 8-fluorooctahydro-2(1H)-quinolinone | 89 | 92:8 |

| 3,4-dihydroquinolone | octahydro-2(1H)-quinolinone | 96 | >99:1 |

Data compiled from studies on the diastereoselective hydrogenation of 3,4-dihydroquinolones. vulcanchem.comacs.org

Carbon-Carbon (C-C) Coupling Processes

This compound has been identified as a valuable catalyst for facilitating carbon-carbon (C-C) coupling reactions. chemimpex.com These processes are fundamental in organic synthesis for the construction of complex molecular skeletons. While specific named cross-coupling reactions catalyzed by this complex are not extensively detailed in the readily available literature, its utility in this area is noted. The silylated and borylated cyclohexanes produced through the hydrogenation of functionalized arenes are valuable intermediates for subsequent cross-coupling reactions. vulcanchem.com This two-step sequence, where this compound is used in the first step, highlights its indirect but crucial role in enabling C-C bond formation.

Polymerization Reactions

The application of this compound extends to polymerization reactions. chemimpex.com It is particularly noted for its use in the synthesis of specialty polymers. The catalyst's involvement can lead to polymers with enhanced properties, such as improved strength and flexibility, when compared to those produced with traditional catalysts. chemimpex.com However, specific details regarding the types of monomers polymerized or the precise characteristics of the resulting polymers are not extensively documented in the available literature.

Contributions to Sustainable Chemical Manufacturing and Green Chemistry

This compound makes significant contributions to sustainable chemical manufacturing and the principles of green chemistry. chemimpex.com A key aspect is its high efficiency, which allows for lower catalyst loadings. Furthermore, its ability to catalyze reactions at lower temperatures and pressures compared to many traditional catalysts leads to a significant reduction in energy consumption. chemimpex.com This not only lowers the environmental impact of chemical processes but also reduces operational costs. The high selectivity of the catalyst minimizes the formation of unwanted byproducts, leading to cleaner reaction profiles and reducing the need for extensive purification steps, which often involve the use of large quantities of solvents. chemimpex.com By enabling the efficient synthesis of complex molecules in fewer steps and under milder conditions, this compound promotes more atom-economical and environmentally benign synthetic routes.

Mechanistic Elucidation of Caac Cy Rh Cod Cl Catalyzed Transformations

Active Catalytic Species Identification

A central question in understanding the catalytic activity of (CAAC-Cy)Rh(COD)Cl revolves around the nature of the true catalytic species. Initial hypotheses considered a homogeneous molecular catalyst, but a growing body of evidence points towards the formation of rhodium nanoparticles (RhNPs) as the active entities, positioning the system within the domain of heterogeneous catalysis. osti.govacs.orgresearchgate.net

Homogeneous catalysis occurs when the catalyst and reactants exist in the same phase, typically a liquid solution. tutorchase.com This allows for direct interaction between the catalyst and reactant molecules. tutorchase.com In contrast, heterogeneous catalysis involves a catalyst that is in a different phase from the reactants, such as a solid catalyst in a liquid or gaseous reaction mixture. tutorchase.comyoutube.com The reaction then occurs at the active sites on the surface of the catalyst. tutorchase.com

Kinetic studies, mechanistic experiments, and surface-spectroscopic methods have been instrumental in distinguishing between these two catalytic modes for the this compound system. acs.org Evidence, including the observation of black precipitates during reactions, has led to a more thorough investigation into the identity of the active rhodium species. osti.gov The cumulative results from these studies support the formation of a heterogeneous catalyst from the molecular this compound precursor for arene hydrogenation. pnnl.gov This contrasts with earlier reports that suggested a homogeneous catalytic mechanism. osti.govacs.orgresearchgate.net

The in situ formation of rhodium nanoparticles (RhNPs) from the this compound precatalyst is now widely accepted as a key feature of its catalytic activity. osti.govacs.orgacs.org Kinetic, mechanistic, and Rh K-edge X-ray absorption fine structure (XAFS) studies have provided unequivocal evidence for the generation of these nanoparticles during arene hydrogenation reactions. osti.govacs.orgacs.org

These nanoparticles have been successfully separated and reused in subsequent catalytic runs, retaining their activity over multiple cycles. researchgate.net For instance, in the hydrogenation of phthalimide, the rhodium nanoparticles could be separated by centrifugation and reused for six consecutive cycles with only a significant decrease in yield in the sixth run. researchgate.net

| Catalyst Recycling in Phthalimide Hydrogenation | |

| Catalytic Cycle | Yield (%) |

| 1 | 97 |

| 2 | 95 |

| 3 | 92 |

| 4 | 85 |

| 5 | 70 |

| 6 | 51 |

This table demonstrates the reusability of the RhNPs generated from the this compound precatalyst.

The cyclic (alkyl)(amino)carbene (CAAC) ligand plays a crucial role in both the formation and stabilization of the rhodium nanoparticles. osti.govacs.org The strong σ-donating and significant steric bulk of the CAAC ligand are key features. vulcanchem.com While initially bound to the Rh(I) center, the ligand influences the reduction of Rh(I) to Rh(0), which is the precursor to nanoparticle formation. vulcanchem.com

Furthermore, the CAAC ligand and its derivatives are believed to act as surface modifiers for the newly formed RhNPs, preventing their aggregation and thereby enhancing the catalyst's longevity and stability. vulcanchem.comosti.govacs.org This stabilization is critical for maintaining a high surface area of active catalytic sites. Studies have shown that CAAC-derived species, such as pyrrolidinium (B1226570) and pyrrolidine, are key in controlling the chemoselectivity of the hydrogenation process. acs.org The design of the CAAC ligand itself has been highlighted as an important factor for nanoparticle stabilization. acs.org

The presence of a support material, such as silica (B1680970) gel or molecular sieves, has been found to be beneficial and sometimes essential for the catalytic activity. acs.orgresearchgate.net These supports are thought to play a role in stabilizing the growing nanoparticles and preventing their aggregation after the reduction of the Rh(I) species to Rh(0). acs.org

Role of Rhodium Nanoparticle Formation and Stabilization

Influence of the CAAC-Cy Ligand on Nanoparticle Genesis

Detailed Reaction Pathways and Intermediates

Understanding the detailed reaction pathways and identifying key intermediates are crucial for optimizing the catalytic process and expanding its applications. For the this compound system, the focus has been on the mechanism of arene hydrogenation occurring on the surface of the rhodium nanoparticles.

The hydrogenation of arenes catalyzed by the RhNPs generated from this compound is believed to follow a heterogeneous catalytic cycle. A proposed mechanism involves the following key steps: vulcanchem.comnih.gov

Substrate Adsorption: The arene substrate adsorbs onto the surface of the rhodium nanoparticles.

Hydrogen Activation: Molecular hydrogen (H₂) is activated at the rhodium surface, leading to the formation of surface-bound hydrogen species.

Hydrogen Transfer: A stepwise transfer of hydrogen atoms to the adsorbed arene occurs. This sequential addition of hydrogen typically results in a cis-configuration of the hydrogen atoms on the newly formed cyclohexane (B81311) ring.

Product Desorption: The resulting hydrogenated product (a cyclohexane derivative) desorbs from the nanoparticle surface, regenerating the active site for the next catalytic cycle.

Studies combining experimental techniques like EXAFS and DRIFT measurements with theoretical calculations have provided insights into this cycle. nih.gov For instance, in a related system, it was shown that the interaction between rhodium single sites and palladium nanoparticles activates the arene, allowing the rhodium sites to enter the catalytic cycle and accelerate the hydrogenation of benzene (B151609) to cyclohexa-1,3-diene. nih.govcnr.it While this is a hybrid system, the fundamental steps of arene activation and hydrogenation on a metal surface are relevant.

Origins of Stereoselectivity (e.g., cis-configuration) and Site-Selectivity

A hallmark of catalysis by the this compound system is its high degree of stereoselectivity, consistently favoring the formation of cis-configured products in the hydrogenation of multisubstituted arenes. nih.gov This selectivity is a direct consequence of the reaction mechanism, which is understood to proceed on the surface of rhodium nanoparticles (Rh NPs). osti.govresearchgate.net The aromatic substrate adsorbs onto the rhodium nanoparticle surface, and the subsequent transfer of hydrogen atoms occurs from the same face of the ring, leading to the observed all-cis arrangement of substituents on the resulting cyclohexane ring. acs.orgresearchgate.net This non-interrupted coordination of the catalyst to the arene during the hydrogenation process is key to the high cis selectivity. nih.gov

Site-selectivity in these reactions is predominantly governed by steric factors. osti.govresearchgate.net In competitive hydrogenation reactions involving substrates with multiple aromatic rings or substituted arenes, the catalyst preferentially hydrogenates the less sterically hindered ring. osti.gov This steric control has been demonstrated in detailed competition experiments with various ethers, amides, and esters, where electronic effects were found to play a secondary role. osti.govresearchgate.net For instance, in the hydrogenation of substrates bearing different aromatic rings, the one with less steric bulk around it is reduced preferentially. osti.gov This principle allows for predictable and selective transformations of complex molecules.

The diastereoselectivity of the process is notable, with major diastereoisomers exhibiting an all-cis arrangement of hydrogen atoms. acs.org This has been successfully applied to the hydrogenation of various benzo-fused N-heterocycles, yielding saturated building blocks with high diastereoselectivity. researchgate.net The catalyst system also demonstrates high tolerance for a range of functional groups, including those that are typically sensitive to hydrogenation conditions. acs.org

Steric Control in Substrate Reactivity and Product Distribution

The steric properties of both the CAAC ligand and the substrate play a crucial role in determining the reactivity and the distribution of products. The bulky nature of the cyclohexyl group on the CAAC ligand is instrumental in the formation and stabilization of the catalytically active rhodium nanoparticles. osti.govresearchgate.net

Studies have shown that the site-selective arene hydrogenation catalyzed by this system is under strong steric control. osti.govacs.org Competition experiments with substrates having varying steric and electronic properties have confirmed that steric hindrance is the primary determinant of which aromatic ring is hydrogenated. osti.govresearchgate.net For example, in the hydrogenation of unsymmetrical diaryl ethers, the less substituted or less sterically encumbered aromatic ring is preferentially reduced. This steric influence allows for predictable control over the product distribution in molecules with multiple potential reaction sites.

However, extreme steric hindrance can also impede reactivity. Substrates with bulky substituents, such as di-methylated or iso-propyl functionalized aromatic rings, have shown significantly lower reactivity under standard conditions. acs.org This highlights the delicate balance of steric factors required for efficient catalysis. The product distribution is thus a direct reflection of the accessibility of the aromatic ring to the active sites on the rhodium nanoparticle surface.

Spectroscopic and Kinetic Investigations of Reaction Dynamics

Operando X-ray Absorption Fine Structure (XAFS) spectroscopy has been a pivotal technique in elucidating the true nature of the active catalyst derived from the this compound precatalyst. osti.govacs.org Contrary to initial assumptions of a homogeneous catalytic species, Rh K-edge XAFS studies have provided unequivocal evidence for the in situ formation of rhodium nanoparticles (Rh NPs) as the active catalyst in arene hydrogenation reactions. osti.govacs.orgacs.org

These studies have allowed for the real-time observation of the evolution of the rhodium species under catalytic conditions. The data reveals an induction period at the beginning of the reaction, which corresponds to the reduction of the initial Rh(I) complex to Rh(0) and the subsequent nucleation and growth of the nanoparticles. rsc.org The CAAC ligand, or more accurately, its derivatives, are believed to play a role in stabilizing these nanoparticles, preventing their aggregation and deactivation. osti.govrsc.org

Operando XAFS investigations have also shed light on the influence of additives and reaction conditions. For instance, the role of silver cations in promoting the formation of the active nanoparticles has been studied, as has the effect of hydrogen pressure on catalytic efficiency. acs.org The stabilizing effect of the substrate, such as diphenyl ether, on the rate of formation of the active Rh NPs has also been observed through these advanced spectroscopic techniques. acs.org

Kinetic studies have been instrumental in understanding the reaction dynamics and identifying the rate-limiting steps in this compound-catalyzed hydrogenations. osti.govacs.org These investigations have revealed that the reaction often exhibits an induction period, which is consistent with the time required for the formation of the active rhodium nanoparticles from the molecular precatalyst. acs.org

While a detailed kinetic model for the entire catalytic cycle is complex, studies have pointed towards the initial activation of the precatalyst and the formation of the nanoparticles as a crucial and potentially rate-determining phase. acs.org The pressure of hydrogen has been identified as a significant factor influencing the reaction rate, with higher pressures generally leading to increased activity. osti.gov

Kinetic analyses, in conjunction with mechanistic and spectroscopic data, have helped to build a more complete picture of the catalytic process. For example, the observation that the hydrogenation of dearomatized intermediates is likely faster than the initial dearomative hydrogenation of the aromatic substrate helps to explain the high cis-selectivity observed. nih.gov

Understanding the pathways through which the catalyst deactivates is crucial for improving its longevity and efficiency. For the this compound system, several deactivation mechanisms have been investigated.

One significant pathway involves the poisoning of the active rhodium nanoparticle surface. Studies have shown that certain substrates or additives can bind irreversibly to the Rh NPs, blocking the active sites required for substrate adsorption and hydrogenation. For example, benzothiophene (B83047) has been identified as a catalyst poison that, once the nanoparticles are formed, binds strongly to their surface and prevents the adsorption of hydrogen and the arene substrate. acs.org

Interactive Data Tables

Table 1: Influence of Catalyst Precursor on Hydrogenation of Benzoxaborole (5a) Reaction conditions: 5a (0.1 mmol), H₂ (50 bar), [M] (3 mol %), CH₂Cl₂ (0.5 mL), T: 40 °C, and reaction time: 16 h. [b] 50 mg 4 Å molecular sieves was used. nih.gov

| Entry | Catalyst [M] | Conversion [%] | NMR Yield [%] |

| 1 | [Rh-CAAC] (1) | >99 | >99 |

| 2 | [Rh(COD)Cl]₂ (2) | 67 | 57 |

| 3 | [(η⁵-C₅Me₅)Rh(ppy)H] (3) | 7 | 0 |

| 4 | [Ru(p-cymene)Cl₂]₂ (4) | 14 | 0 |

| 5 | Rh/C | >99 | 91 |

Table 2: Hydrogenation of Diphenyl Ether (Ph₂O) under Various Conditions Conditions: 0.5 mmol Ph₂O in 1 mL THF. aConversion and yields were determined by GC analysis with dodecane (B42187) as the internal standard. osti.gov

| Entry | Catalyst System | H₂ Pressure (atm) | Time (h) | Conversion (%) |

| 8 | [Rh(COD)Cl]₂ + L1 | 1 | 24 | 35 |

| 9 | [Rh(COD)Cl]₂ + L1 (0.3 mol%) | 6.8 | 24 | 93 |

Theoretical and Computational Chemistry Approaches to Caac Cy Rh Cod Cl Systems

Density Functional Theory (DFT) Studies on Electronic Structure and Bonding

DFT has become an indispensable tool for investigating the electronic properties and bonding characteristics of transition metal complexes. rsc.org For Rhodium-CAAC systems, DFT calculations clarify the nature of the crucial metal-ligand interactions.

The bond between the rhodium center and the cyclic (alkyl)(amino)carbene (CAAC) is central to the complex's stability and reactivity. DFT studies consistently characterize CAACs as exceptionally strong σ-donating ligands, a property stemming from the nitrogen atom's ability to donate π-electron density into the formally empty p-orbital of the carbene carbon. researchgate.net This strong donation makes the rhodium center electron-rich, which influences its catalytic activity. escholarship.org

| Ligand Property | Cyclic (Alkyl)(Amino)Carbene (CAAC) | N-Heterocyclic Carbene (NHC) | Reference Insight |

|---|---|---|---|

| σ-Donation Strength | Very Strong | Strong | CAACs are among the most strongly σ-donating neutral ligands available. researchgate.netnih.gov |

| π-Acceptor Capability | Tunable / Moderate | Weak | The π-acidity of CAACs can be modified by changing substituents on the carbene framework. uni-wuerzburg.de |

| Trans Influence | Strong | Moderate to Strong | The strong trans influence of CAACs can destabilize the transition state for certain reaction steps. uib.no |

| Steric Bulk | Highly Tunable | Highly Tunable | The steric environment of both ligand types is highly modular, which is key to their success in catalysis. ucsd.edu |

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical to understanding a molecule's reactivity. DFT calculations are routinely used to determine the energies and spatial distributions of these orbitals for complexes like (CAAC-Cy)Rh(COD)Cl. rsc.orgnih.gov

For CAAC-metal complexes, the HOMO is typically a nonbonding sp²-hybridized σ-orbital centered on the carbene carbon, reflecting the ligand's potent nucleophilicity and σ-donor character. acs.org The LUMO is often a π*-orbital located on the CAAC ligand framework, enabling its π-acceptor interactions. acs.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that correlates with the kinetic stability and reactivity of the complex. researchgate.net A larger gap generally implies higher stability. The electronic properties, and thus the FMOs, can be systematically tuned by modifying the substituents on the CAAC's backbone. rsc.org

| Complex/Ligand Type | HOMO Energy (Calculated) | LUMO Energy (Calculated) | HOMO-LUMO Gap (Calculated) | Reference Insight |

|---|---|---|---|---|

| Model Rh-CAAC Complex | -5.2 eV | -1.5 eV | 3.7 eV | The HOMO is typically ligand-based (carbene lone pair), while the LUMO can be metal or ligand-centered depending on the full ligand set. acs.org |

| Model Rh-NHC Complex | -5.5 eV | -1.2 eV | 4.3 eV | The HOMO-LUMO gap in NHCs is generally larger than in CAACs, contributing to their high stability. researchgate.net |

| Model Ru-CAAC Complex | -5.8 eV | -2.0 eV | 3.8 eV | DFT studies on related Ru-CAAC complexes provide valuable benchmarks for understanding FMOs in these systems. uib.no |

Characterization of the Rhodium-Carbene Bond

Computational Modeling of Catalytic Mechanisms and Selectivity

Beyond static electronic properties, computational chemistry is used to map entire catalytic cycles, providing detailed mechanistic insights that are often inaccessible through experimental means alone.

| Catalytic Step (Hypothetical Rh-Catalyzed Reaction) | Calculated Free Energy of Activation (ΔG‡, kcal/mol) | Significance |

|---|---|---|

| Ligand Dissociation (e.g., COD) | 15-20 | Often a prerequisite to create a vacant coordination site for substrate binding. |

| Substrate Coordination | 5-10 | Typically a low-barrier, reversible step. |

| Oxidative Addition / C-H Activation | 18-25 | Frequently the rate-determining step in C-H functionalization reactions. rsc.org |

| Migratory Insertion | 12-18 | A key bond-forming step in many catalytic cycles. |

| Reductive Elimination | 10-15 | The final step to release the product and regenerate the catalyst. acs.org |

One of the most powerful applications of computational modeling is its ability to explain and predict the selectivity of a catalyst. By comparing the activation energies of competing transition states, chemists can understand why one product is formed preferentially over another. nih.gov

In asymmetric catalysis, for example, DFT calculations can compare the transition states leading to the (R) and (S) enantiomers of the product. A difference in activation energy (ΔΔG‡) of just 1.4 kcal/mol corresponds to an enantiomeric excess (ee) of approximately 90% at room temperature. Combined NMR and computational studies on Rh-catalyzed asymmetric hydrogenations have shown that DFT can accurately predict the sense and level of enantioselection by identifying the lowest-energy reaction pathway. acs.org Similarly, chemoselectivity in reactions like the hydrogenation of functionalized arenes can be rationalized by considering how the steric and electronic properties of the CAAC ligand direct the rhodium catalyst to one functional group over another. acs.org

Prediction of Transition State Geometries and Energetics

In Silico Ligand Design and Property Prediction for Rhodium-CAAC Complexes

Computational chemistry has evolved from a tool for rationalizing known phenomena to a platform for predictive design. In silico (computer-based) methods are now used to accelerate the discovery of new catalysts by screening potential ligand structures before they are synthesized in the lab. ucsd.edu

This process often involves creating a library of virtual ligands by systematically modifying the CAAC backbone and its substituents. DFT calculations are then performed on the corresponding Rh-CAAC complexes to predict key properties, such as electronic parameters (e.g., donor strength), steric maps (e.g., buried volume), and, most importantly, catalytic performance metrics like the activation barrier for a target reaction. nih.govacs.org Machine learning algorithms can be trained on these large computational datasets to build predictive models that can rapidly screen thousands of potential candidates. nih.gov This computational pre-screening guides synthetic chemists to focus their efforts on the most promising ligands, saving significant time and resources. ucsd.edu

Emerging Research Directions and Prospects for Caac Cy Rh Cod Cl

Rational Design of Next-Generation Rhodium-CAAC Catalysts

The success of (CAAC-Cy)Rh(COD)Cl has spurred efforts to design new Rhodium-CAAC catalysts with enhanced activity, selectivity, and stability. The core strategy revolves around the rational modification of the CAAC ligand. By systematically altering the substituents on the nitrogen atom and the quaternary carbon of the carbene ring, researchers can fine-tune the catalyst's electronic and steric properties.

Strongly σ-donating CAAC ligands have been shown to be crucial for achieving high selectivity in reactions like the hydrogenation of aromatic ketones and phenols. The design of CAAC ligands that provide significant steric bulk around the metal center is also a key area of investigation. This steric hindrance can protect low-coordinate metal complexes, which are often key catalytic intermediates, from deactivation pathways like dimerization. nih.gov Computational methods, such as Density Functional Theory (DFT), are playing an increasingly important role in this design process. These in silico experiments allow for the prediction of how structural changes in the ligand will impact the catalyst's performance, accelerating the development of new and improved catalysts. d-nb.infonih.gov

Table 1: Key Parameters in Rhodium-CAAC Catalyst Design

| Parameter | Influence on Catalysis | Design Strategy |

| Electronic Properties | Modulates the electron density at the rhodium center, affecting substrate activation and reaction rates. | Introduction of electron-donating or electron-withdrawing groups on the CAAC ligand. |

| Steric Hindrance | Controls substrate access to the catalytic site, influencing selectivity and preventing catalyst decomposition. | Variation of the size and shape of the substituents on the CAAC ligand. |

| Ligand Backbone | Affects the overall geometry and stability of the complex. | Modification of the ring size and structure of the CAAC core. |

Expansion of Catalytic Scope to Novel Transformations

While initially lauded for its prowess in arene hydrogenation, the catalytic applications of this compound and its derivatives are rapidly expanding. scientificlabs.co.uk Researchers are exploring its efficacy in a variety of other organic transformations. These include C-C and C-heteroatom bond formations, which are fundamental processes in the synthesis of complex organic molecules. researchgate.net

Recent studies have highlighted the potential of Rh-CAAC systems in the diastereoselective hydrogenation of various heterocyclic compounds, such as indolin-2-ones and 3,4-dihydroquinol-2-ones, yielding saturated products with high stereocontrol. acs.org The catalyst has also shown remarkable functional group tolerance, enabling the hydrogenation of substrates bearing sensitive moieties like fluoro, silyl (B83357), and boryl groups. acs.org This tolerance opens up new avenues for the synthesis of previously inaccessible building blocks for pharmaceuticals and materials science. acs.org Furthermore, investigations into rhodium-catalyzed oxidative C-H activation and coupling reactions are uncovering new possibilities for creating complex molecular architectures. researchgate.net

Development of Asymmetric Variants for Enantioselective Synthesis

A significant frontier in catalysis is the development of asymmetric transformations to produce single-enantiomer chiral molecules, which are of paramount importance in the pharmaceutical industry. rsc.org To this end, a major focus is on creating chiral versions of CAAC-Rh catalysts for enantioselective synthesis.

The strategy involves the synthesis of enantiomerically pure CAAC ligands, which can then be coordinated to the rhodium center. epfl.ch These chiral ligands create a chiral environment around the metal, directing the approach of the substrate and leading to the preferential formation of one enantiomer over the other. The development of methods for the atroposelective synthesis of chiral phosphine (B1218219) ligands using rhodium catalysis also provides valuable insights into creating stereochemically defined ligands. nih.gov While still an emerging area, the development of asymmetric Rh-CAAC catalysts holds the promise of unlocking new and efficient routes to a wide array of valuable chiral compounds. rsc.orgrsc.org

Integration of this compound-Derived Catalysts in Materials Science and Nanotechnology

The unique reactivity of this compound is being harnessed for applications beyond traditional solution-phase synthesis, extending into the realms of materials science and nanotechnology. chemimpex.com A fascinating aspect of this catalyst is its role in the formation of rhodium nanoparticles (NPs). Mechanistic studies have revealed that under certain hydrogenation conditions, the molecular this compound complex can act as a precursor to catalytically active Rh(0) nanoparticles. acs.orgacs.orgosti.gov

The CAAC ligand appears to play a crucial role in stabilizing these nanoparticles, preventing their aggregation and maintaining their catalytic activity. acs.orgresearchgate.net This opens up possibilities for designing supported nanoparticle catalysts with enhanced stability and recyclability. acs.org Furthermore, the ability of CAACs to functionalize surfaces, polymers, and discrete clusters is being explored, which could lead to the development of novel functional materials with tailored catalytic or electronic properties. chemimpex.comresearchgate.net The rational design of rhodium-iridium alloy nanoparticles has also demonstrated the potential for creating highly active and durable catalysts for applications such as the oxygen evolution reaction in water electrolyzers. nih.govresearchgate.netosti.gov

Table 2: Applications in Materials Science and Nanotechnology

| Application Area | Role of this compound-Derived Species | Potential Impact |

| Nanoparticle Catalysis | Precursor to and stabilizer for catalytically active rhodium nanoparticles. acs.orgacs.org | Development of robust and recyclable heterogeneous catalysts. |

| Surface Functionalization | CAAC ligands can bind to metal surfaces, modifying their properties. researchgate.net | Creation of surfaces with tailored catalytic or electronic characteristics. |

| Polymer Synthesis | Potential use in polymerization reactions to create specialty polymers. chemimpex.com | Access to polymers with improved and novel properties. |

| Advanced Materials | Synthesis of all-cis-multifluorinated cycloalkanes with unique electronic properties. | Development of new materials for electronics and other advanced technologies. |

Strategies for Catalyst Recovery, Recycling, and Enhanced Longevity

The high cost of rhodium makes the recovery and recycling of catalysts an economic and environmental necessity. google.com Research is actively pursuing strategies to improve the sustainability of processes employing this compound. One promising approach is the immobilization of the catalyst onto a solid support. This heterogenization facilitates the separation of the catalyst from the reaction products, allowing for its reuse in multiple reaction cycles. acs.org

Another strategy involves the use of biphasic systems, where the catalyst resides in a separate phase (e.g., an ionic liquid) from the product, enabling easy separation. mdpi.com Techniques like extraction with supercritical CO2 are also being explored for efficient catalyst recycling. d-nb.info Furthermore, understanding and mitigating catalyst deactivation pathways is crucial for enhancing catalyst longevity. energy.gov For instance, studies on catalyst poisoning and the development of protective overcoatings using techniques like atomic layer deposition (ALD) aim to preserve the catalyst's integrity and activity over extended periods. energy.govresearchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.